Cas no 2103352-18-5 (1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl)-)

1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl)-
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- MDL: MFCD32705456
- インチ: 1S/C13H8ClN3O/c14-13-15-6-5-12(16-13)17-7-9(8-18)10-3-1-2-4-11(10)17/h1-8H
- InChIKey: NPILNLCTDGGSKV-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CN=C(Cl)N=2)C2=C(C=CC=C2)C(C=O)=C1
1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 218392-2.500g |
2-Chloro-4-(3-formylindol-1-yl)pyrimidine, 95% |
2103352-18-5 | 95% | 2.500g |
$1568.00 | 2023-09-09 |
1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl)- 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl)-に関する追加情報
Introduction to 1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl) and Its Significance in Modern Chemical Biology
The compound with the CAS number 2103352-18-5, identified as 1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a pyrimidine moiety linked to an indole core via an aldehyde functional group, has garnered significant attention in recent years due to its versatile applications in drug discovery and molecular biology.
1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl) is a derivative of the well-known indole scaffold, which is prevalent in numerous bioactive natural products and synthetic drugs. The presence of the aldehyde group at the 3-position of the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the chloro-substituted pyrimidine moiety introduces further functional diversity, enabling diverse chemical transformations and biological interactions.
In the realm of pharmaceutical research, this compound has been explored for its potential as a precursor in the synthesis of novel therapeutic agents. The pyrimidine ring is a key structural element in many pharmacologically active molecules, particularly in antiviral and anticancer drugs. By incorporating this moiety into the indole framework, researchers aim to develop compounds with enhanced binding affinity and selectivity for target biological receptors.
Recent studies have highlighted the significance of 1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl) in the development of small-molecule inhibitors targeting various disease pathways. For instance, its derivatives have been investigated for their ability to modulate enzymes involved in inflammation and metabolic disorders. The aldehyde group serves as a reactive site for further functionalization, allowing chemists to tailor the molecule’s properties for specific therapeutic applications.
The pyrimidine component of this compound plays a crucial role in its biological activity. Pyrimidine derivatives are known for their ability to interact with nucleic acid bases and enzymes, making them promising candidates for therapeutic intervention. The chloro-substituent at the 4-position of the pyrimidine ring further enhances its pharmacological potential by influencing electronic and steric properties, thereby modulating binding interactions with biological targets.
Advances in computational chemistry have enabled more efficient design and optimization of molecules like 1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl). Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, streamlining the drug discovery process. These computational tools have been instrumental in identifying lead compounds that exhibit favorable pharmacokinetic profiles and reduced toxicity.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include condensation reactions between indole derivatives and chloropyrimidine precursors under controlled conditions. These reactions often require careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications.
One notable application of 1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl) is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects.
The aldehyde group in this compound allows for further derivatization into amides or imines, expanding its utility as a building block for more complex molecules. Such modifications can enhance solubility, bioavailability, and target specificity, making it an invaluable asset in medicinal chemistry libraries.
In conclusion,1H-Indole-3-carboxaldehyde, 1-(2-chloro-4-pyrimidinyl) (CAS no. 2103352-18-5) represents a promising candidate for further exploration in drug discovery and chemical biology. Its unique structural features and reactivity make it a versatile intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,its significance is likely to grow, driving innovation in pharmaceutical development.
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